9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple substituents, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the acridine core, followed by the introduction of the chlorophenyl, tetramethyl, and methylbenzyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and benzylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes and receptors, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine compound with antimicrobial properties.
Amsacrine: An acridine-based anticancer drug.
Uniqueness
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H34ClNO2 |
---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H34ClNO2/c1-19-6-8-20(9-7-19)18-33-23-14-30(2,3)16-25(34)28(23)27(21-10-12-22(32)13-11-21)29-24(33)15-31(4,5)17-26(29)35/h6-13,27H,14-18H2,1-5H3 |
InChI Key |
UPOHTZSKKJWNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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